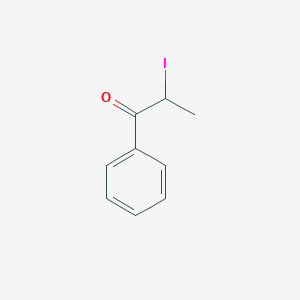

2-Iodo-1-phenylpropan-1-one

Description

Significance of α-Iodo Carbonyl Compounds as Versatile Synthetic Intermediates

α-Iodo carbonyl compounds, and specifically α-iodo ketones, are highly valuable intermediates in organic synthesis. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the iodine, which is susceptible to nucleophilic attack. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide variety of functional groups at the α-position to the carbonyl group.

The versatility of α-iodo ketones is demonstrated by their participation in a broad spectrum of chemical transformations. These include nucleophilic substitutions, eliminations, rearrangements, and couplings, which are fundamental processes for constructing more complex molecules. Their ability to serve as precursors for a diverse array of organic compounds makes them indispensable tools for synthetic chemists.

Historical Context and Evolution of α-Iodination Methodologies

The introduction of an iodine atom at the α-position of a ketone has been a subject of extensive research, leading to the development of numerous methodologies over the years. Historically, the direct iodination of ketones was often accomplished using molecular iodine under acidic or basic conditions. While effective to some extent, these methods often suffered from drawbacks such as harsh reaction conditions, low yields, and lack of selectivity, particularly with unsymmetrical ketones.

The evolution of α-iodination techniques has been driven by the need for milder, more efficient, and selective methods. A significant advancement came with the use of various iodine-containing reagents and catalytic systems. For instance, the combination of iodine with an oxidizing agent allows for the in-situ generation of a more electrophilic iodine species, facilitating the reaction. Modern methods often employ systems like iodine in the presence of copper(II) oxide, which not only catalyzes the reaction but also neutralizes the hydrogen iodide byproduct. organic-chemistry.orgorganic-chemistry.org Other innovative approaches include the use of hypervalent iodine reagents and electrochemical methods. These advancements have provided chemists with a toolkit of methodologies to achieve α-iodination with greater control and efficiency, paving the way for the broader application of α-iodo ketones in synthesis.

Properties

CAS No. |

6084-15-7 |

|---|---|

Molecular Formula |

C9H9IO |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

2-iodo-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9IO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

VNLDDWAMUIGYCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Iodo 1 Phenylpropan 1 One and α Iodo Ketones

Nucleophilic Reactions

The presence of an iodine atom at the α-position to the carbonyl group in 2-iodo-1-phenylpropan-1-one significantly influences its reactivity. This structural feature makes the α-carbon susceptible to nucleophilic attack, leading to a range of synthetically valuable transformations.

Aldol-Type Condensations

Aldol-type reactions represent a cornerstone of carbon-carbon bond formation. wikipedia.orglibretexts.org In the context of α-iodo ketones, these reactions allow for the stereoselective synthesis of complex β-hydroxy carbonyl compounds. wikipedia.orgnih.gov

The use of boron enolates in aldol (B89426) reactions provides a high degree of stereocontrol. nih.govcore.ac.uk The reaction involves the conversion of a ketone to a boron enolate, which then reacts with an aldehyde. nih.gov This methodology is highly effective for achieving predictable stereochemical outcomes, as the geometry of the boron enolate translates with high fidelity to the relative stereochemistry of the aldol product. core.ac.uk Specifically, (Z)-boron enolates typically yield syn aldol products, while (E)-boron enolates lead to anti aldol adducts. core.ac.uk The steric bulk of the substituents on the boron atom can be used to control the formation of the cis or trans boron enolate, which in turn determines the syn or anti configuration of the final product. youtube.com This level of control is crucial in the synthesis of complex molecules with multiple stereocenters. core.ac.uk

A combination of cerium(III) chloride (CeCl₃) and sodium iodide (NaI) has been shown to be an effective reagent system for promoting stereoselective aldol-type reactions. organic-chemistry.org This system is considered environmentally benign and cost-effective. organic-chemistry.org Research has demonstrated that treating α-halogeno ketones and carbonyl compounds with CeCl₃–NaI affords β-hydroxy ketones in good yields. researchgate.net The reaction is believed to proceed through the formation of a cerium enolate intermediate. researchgate.net This method offers a milder alternative to other organometallic reagents and provides high yields under gentle reaction conditions. organic-chemistry.org

A study on the reaction of α,β-acetylenic ketones with aromatic aldehydes using a CeCl₃·7H₂O/NaI system resulted in the stereoselective synthesis of (Z)-β-iodo Baylis–Hillman adducts with high conversion rates and Z-selectivity. organic-chemistry.org

Table 1: Stereoselective Aldol Coupling of α,β-Acetylenic Ketones

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | (Z)-3-Iodo-4-hydroxy-4-phenylbut-3-en-2-one | 92 |

| 4-Chlorobenzaldehyde | (Z)-4-(4-Chlorophenyl)-3-iodo-4-hydroxybut-3-en-2-one | 94 |

| 4-Methylbenzaldehyde | (Z)-4-Hydroxy-3-iodo-4-(p-tolyl)but-3-en-2-one | 90 |

| 2-Naphthaldehyde | (Z)-4-Hydroxy-3-iodo-4-(naphthalen-2-yl)but-3-en-2-one | 88 |

Aluminum triiodide (AlI₃) serves as a versatile reagent in organic synthesis due to its character as a Lewis acid. researchgate.net It can generate aluminum enolates from α-haloketones, which can then react with various electrophiles, including other ketones, in aldol-type additions. researchgate.net This reaction provides access to β-hydroxy ketones. researchgate.net The use of magnesium iodide (MgI₂) has also been explored, demonstrating high yields and anti-selectivity in the aldol addition of unmodified ethyl ketones to aldehydes. organic-chemistry.org

Annulation Protocols with Dinucleophiles

Annulation reactions are crucial for the construction of cyclic molecules. α-Iodo ketones, particularly α-iodo-α,β-unsaturated ketones, can act as dielectrophiles, reacting with dinucleophiles to form various ring systems. scispace.comacs.orgacs.orgconsensus.appnih.gov

α-Iodo-α,β-unsaturated ketones have been shown to react with a variety of dinucleophiles, such as pentane-2,4-dione and 1,3-indandione, to yield [3+2] and [2+1] cycloadducts. scispace.comacs.orgacs.org These reactions provide efficient pathways to functionalized carbocyclic and heterocyclic frameworks. scispace.comacs.orgacs.orgnih.gov For instance, the reaction of an α-iodoenone with pentane-2,4-dione in the presence of a base like sodium hydride can produce a highly substituted cyclopentane derivative in good yield. acs.org Furthermore, these α-iodinated enones can participate in other cycloaddition pathways, such as [4+2] and [5+2] annulations, expanding their synthetic utility. scispace.comacs.org

Table 2: Annulation Reactions of α-Iodoenones with Dinucleophiles

| Dinucleophile | Annulation Type | Resulting Ring System |

| Pentane-2,4-dione | [3+2] | Substituted Cyclopentane |

| 1,3-Indandione | [2+1] | Cyclopropane Derivative |

| Cyclohexane-1,2-dione | [3+2] | Fused Cyclopentanone |

This table summarizes findings from studies on annulation protocols involving α-iodo-α,β-unsaturated ketones. acs.org

The ability of α-iodo ketones to undergo atom transfer cyclization reactions further highlights their importance in synthesizing cyclic structures, with examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures being reported. acs.org

Diverse Cycloaddition Reactions: [3+2], [2+1], [4+2], and [5+2]

While specific examples of this compound in all classes of cycloadditions are not extensively documented, the broader class of α-iodo ketones and related α,β-unsaturated ketones exhibit a rich cycloaddition chemistry. The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of adjacent C-C multiple bonds, making them suitable partners in various cycloaddition reactions.

[2+2] Cycloadditions: A notable example within this class is the regioselective intermolecular [2+2]-cycloaddition of α-iodo-unsaturated ketones, which can be promoted by diisobutylaluminum hydride (DIBAL-H). nih.gov This reaction leads to the formation of highly substituted cyclobutane rings, often as part of complex polycyclic systems. nih.gov For instance, the reaction has been utilized to produce various trispirocyclic derivatives containing a cyclobutane ring. nih.gov This sequential lactonization/[2+2]-cycloaddition demonstrates high regioselectivity under mild conditions. nih.gov Photochemical [2+2] cycloadditions are also a common method for synthesizing four-membered rings from α,β-unsaturated ketones, where one of the reactants must be conjugated to absorb light and enter an excited state. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgmasterorganicchemistry.com α,β-Unsaturated ketones, due to the electron-withdrawing carbonyl group, can act as effective dienophiles. masterorganicchemistry.comprinceton.edu The reaction rate is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com While simple α,β-unsaturated ketones are commonly used, the presence of an α-iodo substituent could further activate the dienophile. princeton.edu The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, like nitrogen or oxygen, leading to the synthesis of six-membered heterocyclic rings. wikipedia.orgsigmaaldrich.com

[3+2] Cycloadditions: These 1,3-dipolar cycloadditions are effective for constructing five-membered rings. In this type of reaction, a 1,3-dipole reacts with a dipolarophile. α,β-Unsaturated ketones can serve as dipolarophiles. For example, the reaction of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, catalyzed by a cupreine-ether organocatalyst, proceeds as a formal [3+2] cycloaddition to yield tricyclic compounds. nih.gov Another example involves the reaction of 2,2,2-trifluorodiazoethane with styryl derivatives in a one-pot (3+2) cycloaddition–isomerization–oxidation sequence to form 5-aryl-3-trifluoromethylpyrazoles. acs.org

Metal-Mediated Cross-Coupling Reactions

Metal-mediated reactions are fundamental in C-C bond formation, and α-iodo ketones are suitable substrates due to the reactive C-I bond.

Stereoselective Iodine-Copper Exchange Reactions

The iodine-copper exchange is a key method for preparing functionalized organocopper reagents. Research on β-iodo-α,β-unsaturated carbonyl compounds has shown that they undergo a stereoselective iodine-copper exchange reaction with lithium diphenylcuprate ((Nphyl)₂CuLi), resulting in the corresponding alkenyl cuprates with retention of the double bond's configuration. This process is highly efficient and avoids competitive addition/elimination side reactions. The resulting organocopper intermediates can then be trapped with various electrophiles.

This stereoselectivity is crucial for controlling the geometry of the final product. The cis-configuration between the iodine and the carbonyl group in β-iodo-unsaturated carbonyl derivatives is often vital for the success of the exchange reaction, likely due to a chelating effect.

Utility of Alkenyl Cuprates in Functionalized Enone Synthesis

The alkenyl cuprates generated from the iodine-copper exchange are versatile intermediates for synthesizing complex, highly functionalized enones. These cuprates react readily with a range of electrophiles. For instance, reaction with acid chlorides yields diketones, which are precursors for synthesizing pyridazines. The reaction of these diketones with hydrazine hydrate in refluxing ethanol affords pyridazines in excellent yields.

Below is a table summarizing the synthesis of functionalized enones from a phenyl-substituted alkenyl cuprate (B13416276) intermediate.

Table 1: Synthesis of Functionalized Enones via Alkenyl Cuprates

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoyl chloride | 1,4-diphenyl-2-butene-1,4-dione | 83 |

| 2 | 2-Thiophenecarbonyl chloride | 1-phenyl-4-(2-thienyl)-2-butene-1,4-dione | 81 |

| 3 | 2-Furoyl chloride | 4-(2-furyl)-1-phenyl-2-butene-1,4-dione | 78 |

Reactions with Amine and Heterocyclic Nucleophiles

The electrophilic carbon bearing the iodine atom in α-iodo ketones is susceptible to nucleophilic attack by amines and heterocyclic compounds, leading to a variety of nitrogen-containing products.

Endo N-Alkylation and Cyclization with 2-Amino-1,3-benzothiazole

The reaction of α-iodoketones with 2-amino-1,3-benzothiazole proceeds under mild conditions, such as at room temperature in acetone (B3395972), without the need for a base or catalyst. tcichemicals.comfrontiersin.org The reaction occurs via N-alkylation of the endocyclic nitrogen atom of the benzothiazole ring. libretexts.orgtcichemicals.comorganic-chemistry.org This initial alkylation is followed by an intramolecular dehydrative cyclization, leading to the formation of imidazo[2,1-b] wikipedia.orgacs.orgbenzothiazole derivatives. tcichemicals.comfrontiersin.org

Theoretical calculations and experimental evidence, including NMR spectroscopy, have confirmed that the alkylation preferentially occurs at the endocyclic nitrogen atom rather than the exocyclic amino group. tcichemicals.com The resulting linear and cyclic benzothiazolium salts have been isolated and characterized. tcichemicals.comfrontiersin.org

The table below shows the yields of the initial N-alkylation products from the reaction of 2-amino-1,3-benzothiazole with various α-iodoketones.

Table 2: Reaction of 2-Amino-1,3-benzothiazole with α-Iodoketones

| α-Iodoketone (R group) | Product (2-amino-3-(2-oxoalkyl)-1,3-benzothiazolium iodide) | Yield (%) |

|---|---|---|

| Iodoacetone (R = CH₃) | 2-amino-3-(2-oxopropyl)-1,3-benzothiazolium iodide | 74 |

| 2-Iodo-1-phenylethanone (R = Ph) | 2-amino-3-(2-oxo-2-phenylethyl)-1,3-benzothiazolium iodide | 68 |

| 2-Iodo-1-(p-tolyl)ethanone (R = 4-MeC₆H₄) | 2-amino-3-(2-oxo-2-(p-tolyl)ethyl)-1,3-benzothiazolium iodide | 65 |

| 1-(4-Bromophenyl)-2-iodoethanone (R = 4-BrC₆H₄) | 2-amino-3-(2-(4-bromophenyl)-2-oxoethyl)-1,3-benzothiazolium iodide | 51 |

| 2-Iodo-1-(thien-2-yl)ethanone (R = 2-Thienyl) | 2-amino-3-(2-oxo-2-(thien-2-yl)ethyl)-1,3-benzothiazolium iodide | 62 |

Radical Reactions

The carbon-iodine bond in α-iodo ketones is relatively weak, making it susceptible to homolytic cleavage to generate α-carbonyl radicals upon initiation by heat, light, or a radical initiator. These radicals are valuable intermediates in various C-C bond-forming reactions.

Atom transfer radical cyclization is a key reaction of α-iodo ketones. acs.org This process allows for the selective formation of various ring sizes, including 5-exo, 6-endo, 6-exo, and 7-endo closures, depending on the substrate structure. acs.org For instance, photochemically induced radical reactions of allyl 2-iodobenzenes can be used to synthesize iodinated heterocyclic compounds. nih.gov Another powerful method involves the visible-light-triggered radical-radical cross-coupling of N-alkenoxypyridinium salts with sodium iodide, which provides a route to a variety of α-iodo ketones. organic-chemistry.org

Furthermore, α-chiral ketones can be synthesized with excellent enantiopurity through stereospecific radical-induced 1,2-migration in radical polar crossover reactions involving vinyl boron ate complexes and alkyl iodides as radical precursors. researchgate.net

Generation and Reactivity of α-Keto Radicals

The generation of α-keto radicals from precursors like this compound opens up a diverse range of chemical transformations that are often not feasible through traditional ionic pathways. These radical intermediates exhibit unique reactivity, which has been a subject of significant research interest.

Intermolecular Radical Coupling Strategies

The generation of α-keto radicals has paved the way for various intermolecular radical coupling strategies, proving to be a valuable tool for constructing new carbon-carbon bonds. A significant challenge in intermolecular radical additions to carbonyl groups is the facile fragmentation of the resulting alkoxyl radical. researchgate.net However, strategies have been developed to overcome this limitation.

One successful approach involves the coupling of α-keto radicals with electron-deficient olefins. For instance, α-keto radicals generated from α-iodoketones have been shown to add efficiently to substituted acrylates in an intermolecular fashion. nih.gov This type of coupling has been achieved using both tin-based radical initiation and tin-free methods, highlighting the versatility of this strategy. nih.govnih.gov

Furthermore, the development of methods for the single-electron oxidation of enolates has provided another avenue for generating α-keto radicals for coupling reactions. nih.gov For example, the use of a Cu(II) oxidant can facilitate the direct coupling between enolate-derived α-keto radicals and nucleophiles like indoles. nih.gov This process takes advantage of the inherent nucleophilicity of the coupling partner and can proceed with high chemoselectivity. nih.gov These strategies underscore the synthetic utility of α-keto radicals in forming complex molecular architectures. nih.gov

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions represent a powerful class of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and other α-iodo ketones are valuable precursors in this context, often involving iodide catalysis and the intermediacy of hypervalent iodine species.

Iodide-Catalyzed Oxidative Functionalizations

Iodine can act as a potent promoter for a variety of oxidative coupling reactions. nih.gov In some instances, molecular iodine, in conjunction with an oxidant, can catalyze the functionalization of carbonyl compounds. For example, the combination of copper(II) oxide and iodine has been used for the synthesis of α-iodo ketones from aromatic ketones under neutral conditions. organic-chemistry.org In this system, copper(II) oxide is proposed to act as a catalyst to generate the reactive iodonium (B1229267) ion and to neutralize the hydrogen iodide byproduct. organic-chemistry.org

Furthermore, iodine-catalyzed oxidative coupling of N-tosylhydrazones with elemental sulfur has been demonstrated, showcasing the utility of iodine in promoting the formation of new bonds. nih.gov In this reaction, the in situ generation of I2 is facilitated by the oxidation of HI by a solvent like DMSO, which acts as both the solvent and the oxidant. nih.gov

Role of Hypervalent Iodine Intermediates

Hypervalent iodine reagents are highly versatile and environmentally benign compounds that play a crucial role in a vast array of oxidative transformations. nih.govfrontiersin.org They are stable, easy to handle, and serve as powerful oxidizing agents and strong electrophiles. nih.govfrontiersin.org

In the context of α-halo ketones, hypervalent iodine(III) reagents can mediate their formation. For example, an iodine(III)-mediated oxidative transposition of vinyl halides provides access to α-halo ketones. nih.govacs.org Mechanistic studies suggest the involvement of a phenyl tosyloxy iodonium intermediate in this process. organic-chemistry.org

Hypervalent iodine reagents are also instrumental in palladium-catalyzed oxidative cross-coupling reactions. nih.govfrontiersin.org They can act as oxidants in C-H bond functionalization and as arylating agents in Heck-type coupling reactions. nih.govfrontiersin.org The mechanism of carbonyl oxidation by iodine(III) reagents often involves the formation of a key iodine(III) enolate intermediate. wikipedia.org This intermediate can then undergo nucleophilic substitution at the α-carbon, leading to α-functionalization. wikipedia.org For instance, the diastereoselective α-acetoxylation of cyclic ketones can be achieved using a hypervalent iodine reagent, proceeding through an α-iodonium(III) ketone intermediate via an SN2 substitution mechanism. nih.gov

Photoredox-Mediated Transformations

The synergy of photoredox catalysis with radical chemistry has opened up new frontiers in organic synthesis, enabling transformations under mild conditions. α-Iodo ketones, including this compound, are excellent candidates for such reactions due to the relatively weak carbon-iodine bond, which can be cleaved under photochemical conditions to generate α-keto radicals.

Visible-light-induced photoredox catalysis has been successfully employed for the generation of radicals from α-halocarbonyls for intermolecular coupling reactions. For example, organic dyes can catalyze the ketocarbonylation of vinyl arenes with α-bromocarbonyls, where aerial oxygen acts as the oxidant. nih.gov A similar reactivity pattern can be anticipated for α-iodoketones.

The generation of α-keto radicals via photoredox catalysis allows for their participation in a variety of coupling reactions. A visible-light-triggered radical-radical cross-coupling of N-alkenoxypyridinium salts with sodium iodide has been developed for the synthesis of α-iodo ketones. organic-chemistry.org Furthermore, photoredox α-arylation of unactivated ketones from aryl halides has been achieved, demonstrating the power of this approach in forming C(sp²)-C(sp³) bonds under mild conditions. researchgate.net

The combination of photoredox catalysis with hypervalent iodine chemistry has also emerged as a powerful synthetic strategy. nih.govyoutube.com Light can be used to induce the homolytic cleavage of an N-I bond in situ, initiating a C-H functionalization sequence, while the photoredox catalyst regenerates the active iodine species. nih.gov This dual light-activated cooperative catalysis highlights the potential for developing novel transformations involving α-iodo ketones. nih.gov

β-C(sp3)–H Arylation Protocols Directed by Iodoarenes

A significant advancement in C-H functionalization is the use of an iodoarene group to direct the arylation of remote C(sp3)–H bonds. nih.govrsc.org This strategy has been successfully applied to 1-(o-iodoaryl)alkan-1-ones, enabling the selective arylation at the β-position. nih.govresearchgate.net The reaction proceeds through a photoredox-catalyzed mechanism involving both halogen atom transfer (XAT) and hydrogen atom transfer (HAT). nih.govrsc.org

The process is initiated by a diethylaminoethyl radical, which generates an aryl radical from the o-iodoaryl ketone via XAT. nih.gov This newly formed aryl radical then selectively abstracts a hydrogen atom from the β-position of the alkyl chain through a 1,5-HAT process. nih.govresearchgate.net This directed hydrogen abstraction forms a remote alkyl radical, which then undergoes radical-radical coupling with a cyanoarene to yield the β-arylated product. nih.gov

This method is notable for its ability to functionalize unactivated C(sp3)–H bonds with high site-selectivity under mild conditions. nih.govresearchgate.net The use of an iodoarene as a directing group is crucial, as it facilitates the key 1,5-HAT step, guiding the arylation to the desired position and preventing other undesired radical pathways. researchgate.net The reaction is applicable to a wide range of o-iodoaryl-substituted alkanones and various cyanoarenes. nih.gov Computational studies using DFT calculations have supported the proposed stepwise mechanism involving multiple single-electron transfers (SET), XAT, 1,5-HAT, and radical-radical coupling steps. nih.govrsc.org

Table 1: Key Features of Iodoarene-Directed β-C(sp3)–H Arylation

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Photoredox-catalyzed β-C(sp3)–H arylation | nih.govrsc.org |

| Directing Group | Iodoarene | nih.govresearchgate.net |

| Key Steps | Halogen Atom Transfer (XAT), 1,5-Hydrogen Atom Transfer (HAT), Radical-Radical Coupling | nih.gov |

| Selectivity | High site-selectivity for the β-C(sp3)–H bond | researchgate.net |

| Conditions | Mild, photoredox catalysis | researchgate.net |

| Substrate Scope | Broad range of 1-(o-iodoaryl)alkan-1-ones and cyanoarenes | nih.gov |

Photoredox Coupling with Silyl Enol Ethers

Photoredox catalysis offers a powerful tool for coupling α-iodo ketones with silyl enol ethers. These reactions provide a pathway to more complex carbonyl compounds. For instance, a method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. acs.org Although this example involves a difluoro-β-iodo ketone, the principle of photoredox-mediated coupling is relevant to α-iodo ketones. Cyclic voltammetry studies have indicated that the presence of the carbonyl group makes α,α-difluoro-β-iodoketones significantly easier to reduce compared to other iodoalkanes. acs.org

Another relevant transformation is the photoredox-catalyzed decarboxylative alkylation of silyl enol ethers using N-(acyloxy)phthalimides as an alkyl radical source. organic-chemistry.orgnih.gov This process, while not a direct coupling of an iodo ketone, demonstrates the reactivity of silyl enol ethers towards radicals generated under photoredox conditions to form functionalized ketones. organic-chemistry.org The mechanism involves the generation of an alkyl radical via single-electron transfer, which then adds to the silyl enol ether. Subsequent hydrolysis yields the final ketone product. organic-chemistry.org These examples underscore the potential for generating a radical from this compound under photoredox conditions, which could then be trapped by a silyl enol ether to form a new carbon-carbon bond, leading to the synthesis of 1,4-dicarbonyl compounds or other valuable structures.

Rearrangement Reactions

Phenyl Migration during Deiodination Processes (from related iodohydrins)

The deiodination of iodohydrins, which are structurally related to α-iodo ketones and can be formed from them, can induce rearrangement reactions. Specifically, in styrene-based iodohydrins like 2-iodo-1-phenylethanol, deiodination can be accompanied by a semipinacol-type rearrangement. mahishadalrajcollege.com

Studies have shown that during the deiodination of 2-iodo-1-phenylethanol using a hypobromous acid source, a 1,2-migration occurs. mahishadalrajcollege.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the migratory aptitude of the groups attached to the carbon bearing the hydroxyl group. mahishadalrajcollege.com In the case of 2-iodo-1-phenylethanol, there is a competition between the migration of the phenyl group and the hydrogen atom. The calculations revealed that the transition state energy for phenyl migration is lower than that for hydrogen migration, indicating a preference for the formation of phenylacetaldehyde. mahishadalrajcollege.com This preference is generally attributed to the higher migratory aptitude of the phenyl group. mahishadalrajcollege.com

However, the migratory preference can be influenced by other substituents on the molecule. For example, in a related substrate containing an ester moiety, hydrogen migration was found to be preferred over phenyl migration due to an intramolecular hydrogen bonding interaction between the hydroxyl group and the carbonyl oxygen of the ester. mahishadalrajcollege.com The stereochemical configuration of the substrate can also dramatically influence the reaction outcome, with different diastereomers showing different migratory preferences. mahishadalrajcollege.com

Table 2: Migratory Aptitude in Deiodination of 2-Iodo-1-phenylethanol

| Migrating Group | Relative Transition State Energy | Preferred Product | Source |

|---|---|---|---|

| Phenyl | Lower | Phenylacetaldehyde | mahishadalrajcollege.com |

Mechanistic Investigations of Reactions Involving 2 Iodo 1 Phenylpropan 1 One

Elucidation of Reaction Pathways for α-Iodination

The synthesis of 2-iodo-1-phenylpropan-1-one from its parent ketone, propiophenone (B1677668), is a primary example of α-halogenation of a carbonyl compound. The mechanism of this transformation is highly dependent on the reaction conditions, primarily whether it is conducted in an acidic or basic medium.

Under basic conditions, the mechanism involves an enolate intermediate. A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking molecular iodine. This process can be difficult to control, often leading to multiple iodinations and, in the presence of a methyl ketone and sufficient base and iodine, the haloform reaction. docbrown.info

Modern synthetic methods often employ catalysts to improve selectivity and efficiency. For instance, the use of copper(II) oxide (CuO) or copper(II) acetate (B1210297) (Cu(OAc)₂) with elemental iodine provides a neutral and effective method for α-iodination. sciencemadness.orgorganic-chemistry.org In this pathway, the copper(II) salt is proposed to act as a catalyst, converting iodine into a more reactive iodonium (B1229267) species. It also serves as a base to neutralize the hydrogen iodide (HI) byproduct and can reoxidize the resulting iodide (I⁻) back to molecular iodine (I₂). organic-chemistry.org Another approach involves using hypervalent iodine reagents or N-F reagents like Selectfluor® in methanol (B129727), which act as mediators for the iodination process. organic-chemistry.org

Table 1: Comparison of α-Iodination Pathways for Propiophenone

| Condition | Key Intermediate | Rate-Determining Step | Kinetic Dependence | Key Features & Reagents |

| Acid-Catalyzed | Enol | Enol Formation | rate = k[ketone][H⁺] | Zero-order in Iodine. docbrown.info |

| Base-Catalyzed | Enolate | Enolate Formation | rate = k[ketone][base] | Prone to multiple substitutions. docbrown.info |

| Copper-Catalyzed | Iodonium Species | Varies | Complex | Neutral conditions; CuO or Cu(OAc)₂ acts as catalyst and base. sciencemadness.orgorganic-chemistry.org |

| Mediated | Varies | Varies | Complex | Uses reagents like Selectfluor® to generate an electrophilic iodine source. organic-chemistry.org |

Mechanistic Studies on Radical Intermediates and Their Propagation

While many reactions of α-iodoketones are ionic, the relatively weak carbon-iodine bond (with a bond dissociation energy of approximately 57-65 kcal/mol) allows for homolytic cleavage to form radical intermediates. The generation of an α-keto radical from this compound can be initiated through methods like halogen-atom transfer (XAT).

Mechanistic studies have shown that α-iodo ketones can participate in atom transfer radical cyclization reactions. In these processes, a radical initiator (e.g., a trialkylborane or a photochemical initiator) abstracts the iodine atom from this compound, generating a carbon-centered radical at the α-position. If the molecule contains an appropriately positioned unsaturated group (like an alkene or alkyne), this radical can add intramolecularly to form a new ring. The selectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific stereochemical and electronic properties of the substrate. acs.org The propagation of the radical chain continues as the newly formed cyclized radical abstracts an iodine atom from another molecule of the starting material or another iodine source.

Detailed Mechanisms of Oxidative Functionalizations

The α-position of ketones can be functionalized through oxidative processes, often employing hypervalent iodine(III) reagents. wikipedia.orgnih.gov These reactions proceed through a mechanism that reverses the normal polarity of the α-carbon, a concept known as "umpolung." acs.org

The generally accepted mechanism for the α-oxidation of a ketone like propiophenone using a hypervalent iodine(III) reagent, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent), involves several key steps. wikipedia.orgnih.gov

Enolization/Enolate Formation : The ketone first forms its enol or enolate. Recent computational studies suggest that the iodine(III) reagent itself can act as a Lewis acid, coordinating to the carbonyl oxygen and promoting the enolization process. nih.govresearchgate.net

Formation of an Iodine(III) Enolate : The enol/enolate attacks the iodine(III) center, displacing a ligand (like hydroxide) to form a crucial iodine(III) enolate intermediate. In this species, the α-carbon is covalently bonded to the iodine atom. wikipedia.org

Reductive Elimination : The α-carbon in the iodine(III) enolate is now highly electrophilic. It undergoes attack by a nucleophile, which can be a ligand already attached to the iodine (like tosyloxy) or an external nucleophile. This step is a reductive elimination, where the iodine(III) is reduced to iodine(I) (an iodoarene), and the nucleophile becomes attached to the α-carbon. nih.govresearchgate.net

This pathway allows for the introduction of various functional groups at the α-position, such as tosyloxy, acetoxy, or alkoxy groups, depending on the specific iodine(III) reagent and conditions used. wikipedia.org

Exploration of Stereochemical Control Mechanisms

When reactions create a new chiral center, as is often the case when functionalizing the α-position of propiophenone, controlling the resulting stereochemistry is a significant synthetic challenge. Two primary strategies for achieving stereochemical control are substrate control and auxiliary control. youtube.com

Substrate Control : This strategy relies on an existing stereocenter within the reacting molecule to direct the stereochemical outcome of the reaction at a different position. If a chiral center were already present elsewhere in a derivative of this compound, it could sterically or electronically influence the approach of a reagent to the α-carbon, favoring the formation of one diastereomer over another. youtube.com

Auxiliary Control : This involves temporarily attaching a chiral group (an auxiliary) to the substrate. The auxiliary directs the stereochemistry of a subsequent reaction and is then removed. For example, a chiral auxiliary could be incorporated into the ketone, and after the α-iodination and a subsequent nucleophilic substitution, the auxiliary would be cleaved to yield an enantiomerically enriched product. The auxiliary works by creating a sterically hindered environment that blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, more accessible face. youtube.com

Specific reaction mechanisms can also inherently provide stereochemical control. For example, studies on the iodine-copper exchange reaction in related β-iodo-α,β-unsaturated ketones have shown that the reaction with a cuprate (B13416276) reagent proceeds with retention of the double bond's configuration. nih.govresearchgate.net This indicates a mechanism that avoids intermediates that would allow for geometric isomerization, preserving the stereochemical integrity of the starting material.

Hammett Studies for Electronic Effects on Reaction Rates

Hammett studies are a powerful tool in physical organic chemistry used to investigate reaction mechanisms by quantifying the effect of substituents on the reactivity of an aromatic ring. The study involves measuring the rates of a reaction for a series of meta- and para-substituted benzene (B151609) derivatives. A plot of the logarithm of the relative reaction rates (log(k/k₀)) against the substituent constant (σ) yields a Hammett plot. wikipedia.org

The slope of this plot, known as the reaction constant (ρ, rho), provides critical information about the transition state of the rate-determining step: wikipedia.orgpsgcas.ac.in

A negative ρ value indicates that electron-donating groups accelerate the reaction. This implies a buildup of positive charge (or loss of negative charge) in the transition state relative to the starting material.

A positive ρ value indicates that electron-withdrawing groups accelerate the reaction. This suggests a buildup of negative charge (or loss of positive charge) in the transition state.

For a reaction involving this compound, a Hammett study could be performed using derivatives with different substituents (e.g., -OCH₃, -CH₃, -Cl, -NO₂) on the phenyl ring. For example, in a reaction where the rate-determining step is the nucleophilic attack at the carbonyl carbon, a positive ρ value would be expected, as electron-withdrawing groups make the carbonyl carbon more electrophilic. Conversely, in a reaction where the loss of the iodide ion to form an α-carbocation is rate-limiting, a negative ρ value would be anticipated, as electron-donating groups would stabilize the developing positive charge.

Table 2: Illustrative Hammett Plot Data for a Hypothetical Reaction (This table illustrates the principle of a Hammett study. The data is for demonstrative purposes.)

| Substituent (X) | Substituent Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| p-OCH₃ | -0.27 | 0.21 | -0.68 |

| p-CH₃ | -0.17 | 0.45 | -0.35 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | 0.23 | 2.51 | 0.40 |

| m-NO₂ | 0.71 | 33.1 | 1.52 |

| p-NO₂ | 0.78 | 52.5 | 1.72 |

A plot of this data would yield a straight line with a positive slope (ρ ≈ 2.2), suggesting a mechanism where negative charge accumulates in the transition state on or near the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. This is essential for the unambiguous identification of halogenated organic compounds. nih.govacs.org

For this compound (C₉H₉IO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ¹²⁷I). HRMS analysis, often coupled with gas chromatography (GC) or liquid chromatography (LC), would aim to detect an ion with an m/z value that matches this theoretical calculation to within a few parts per million (ppm), thus confirming the elemental formula. oup.comresearchgate.net

Table 3: Theoretical Accurate Mass for this compound

| Ion | Molecular Formula | Theoretical m/z |

|---|

Calculated using isotopic masses: C=12.000000, H=1.007825, I=126.904473, O=15.994915.

X-ray Crystallography for Solid-State Structure Elucidation

While the crystal structure of this compound itself has not been reported, the structure of the closely related compound 2-iodo-1-(p-tolyl)propan-1-one has been determined. researchgate.net This analogue crystallizes in the monoclinic space group P2₁/c. The analysis reveals the precise bond lengths and angles of the iodo-ketone moiety and the conformation of the molecule. It is expected that this compound would adopt a similar crystalline architecture. Such studies are crucial for understanding intermolecular interactions in the solid state. researchgate.net

Table 4: Crystallographic Data for the Analogue 2-Iodo-1-(p-tolyl)propan-1-one

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₁IO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5799(5) |

| b (Å) | 10.1508(9) |

| c (Å) | 15.0983(12) |

| β (°) | 92.313(7) |

| Volume (ų) | 1007.61(14) |

Source: researchgate.net

Conclusion

2-Iodo-1-phenylpropan-1-one stands out as a highly useful and versatile intermediate in modern organic synthesis. Its facile preparation, coupled with the high reactivity of the carbon-iodine bond, allows for a wide range of chemical transformations. From fundamental reactions like nucleophilic substitutions to the construction of complex heterocyclic systems, this α-iodo ketone continues to be a valuable tool in the arsenal (B13267) of synthetic organic chemists. The ongoing development of more efficient and selective methods for its synthesis will undoubtedly further expand its applications in the creation of novel and important organic molecules.

Computational Chemistry Approaches for α Iodo Ketones

Computational chemistry provides powerful tools for understanding the intricate details of chemical structures, reactivity, and reaction mechanisms. For α-iodo ketones, such as 2-iodo-1-phenylpropan-1-one, these methods offer insights that are often difficult or impossible to obtain through experimental means alone. Theoretical studies can elucidate electronic properties, predict reaction outcomes, and rationalize the role of non-covalent interactions, guiding the design of new synthetic methodologies.

Applications of 2 Iodo 1 Phenylpropan 1 One and α Iodo Ketones in Complex Organic Synthesis

Building Blocks for Pharmaceutical Intermediates

α-Halo ketones, including 2-iodo-1-phenylpropan-1-one, are recognized as crucial precursors for a variety of pharmaceutical compounds. researchgate.netmdpi.comacs.org Their bifunctional nature allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). researchgate.netmdpi.com

A significant application of α-haloketones is in the synthesis of cathinone and its derivatives. Synthetic cathinones are a class of psychoactive substances that are β-keto phenethylamines. nih.gov The synthesis of cathinone can be achieved from α-bromopropiophenone, a compound structurally analogous to this compound. wikipedia.org This suggests that this compound can serve as a valuable starting material for the synthesis of various substituted cathinone analogs through the alkylation of primary or secondary amines. masterorganicchemistry.com The reaction involves the nucleophilic substitution of the iodine atom by the amine, followed by further synthetic modifications.

The general synthetic route to cathinone derivatives from α-haloketones is presented in the scheme below:

| Reactant 1 | Reactant 2 | Product | Application |

| α-Haloketone (e.g., this compound) | Amine (R-NH2) | β-Keto-phenethylamine (Cathinone derivative) | Precursor to psychoactive compounds |

Synthesis of Biologically Active Compounds

The utility of this compound and related α-iodo ketones extends to the synthesis of a diverse range of biologically active molecules. One notable example is the synthesis of ephedrine and its analogues. While not a direct product, the core structure of these compounds can be accessed from precursors that are structurally similar to this compound. For instance, a synthetic route to (±)-ephedrine utilizes (±)-α-methylaminopropiophenone as a precursor, which can be prepared from the corresponding α-halopropiophenone by reaction with methylamine. nih.gov

Furthermore, α,β-unsaturated α'-iodo ketones are considered valuable intermediates in the development of natural products and drugs. mdpi.com The reactivity of the carbon-iodine bond allows for the introduction of various functional groups, leading to a wide array of potential drug candidates. The synthesis of novel cathinone analogs, which exhibit a range of biological activities, often starts from α-haloketones. nih.govmdma.ch

The following table summarizes the synthesis of some biologically active compounds from precursors related to this compound:

| Precursor | Reagents | Product | Biological Activity |

| α-Halopropiophenone | Methylamine, then reduction | Ephedrine | Sympathomimetic amine |

| α-Haloketone | Various amines | Substituted Cathinones | Psychoactive stimulants |

Precursors for Heterocyclic Compounds (e.g., Pyridazines, Pyridines)

α-Iodo ketones are valuable precursors for the synthesis of various heterocyclic compounds due to their ability to react with a range of nucleophiles.

Pyridazines: The synthesis of substituted pyridazines can be achieved from 1,4-dicarbonyl compounds through condensation with hydrazine. wikipedia.orgalfa-chemistry.com While not a direct reaction of this compound, this α-iodo ketone can be converted into a 1,4-dicarbonyl intermediate through various synthetic transformations, thus serving as a precursor to pyridazines. The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles from 1,4-dicarbonyls, and similar principles can be applied to the synthesis of six-membered rings like pyridazines. wikipedia.orgorganic-chemistry.orgresearchgate.net For instance, an α-iodo ketone can react with an enolate to form a γ-diketone, which can then be cyclized with hydrazine to yield a pyridazine. organic-chemistry.orgliberty.edu

Pyridines: A more direct application of α-iodo ketone analogs is in the synthesis of substituted pyridines. For example, a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297), has been shown to produce diversely substituted 3-fluoropyridines. This demonstrates the utility of the carbon-iodine bond in facilitating the construction of the pyridine ring.

A general scheme for the synthesis of these heterocycles is shown below:

| Starting Material | Key Intermediate | Reagent | Heterocycle |

| α-Iodo ketone | γ-Diketone | Hydrazine | Pyridazine |

| α,α-Difluoro-β-iodoketone | Coupled product | Ammonium acetate | 3-Fluoropyridine |

Construction of Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. α-Iodo ketones and their derivatives can serve as precursors for the synthesis of fluorinated organic molecules.

A key example is the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones. This reaction proceeds via a photoredox-catalyzed coupling with silyl enol ethers, where the iodine atom plays a crucial role in the carbon-carbon bond formation, ultimately leading to the fluorinated heterocyclic product.

While direct fluorination of this compound by nucleophilic substitution of the iodine with fluoride is not a commonly reported method, the conversion of ketones to their fluorinated analogs is a well-established field. The reactivity of the α-position in ketones allows for various fluorination strategies.

Development of Novel Synthetic Methodologies

The unique reactivity of α-iodo ketones has led to their use in the development of new synthetic methods. Researchers have explored various transformations of these compounds, expanding the toolkit of organic chemists.

One such development is the iodine-promoted α-hydroxylation of ketones, which provides a metal-free method to introduce a hydroxyl group at the α-position. organic-chemistry.org Additionally, new and efficient methods for the direct α-iodination of aromatic ketones have been developed, highlighting the importance of this functional group in synthetic chemistry. organic-chemistry.org

Furthermore, the tandem Wacker-dehydrogenation of terminal olefins, co-catalyzed by palladium(II) and hypervalent iodine, produces linear α,β-unsaturated ketones. google.com These unsaturated ketones can then be subjected to iodination to form α,β-unsaturated α'-iodo ketones, which are versatile synthetic intermediates. mdpi.com The development of chemoselective methods for the synthesis of α,β-unsaturated α'-haloketones from Weinreb amides and halomethyllithiums further showcases the ongoing innovation in this area. organic-chemistry.org

Precursors for Advanced Functional Materials

The application of α-iodo ketones extends beyond pharmaceuticals and into the realm of materials science. While direct applications of this compound in this area are not extensively documented, its derivatives and related α-halo ketones can serve as precursors to advanced functional materials.

One promising area is the synthesis of nonlinear optical (NLO) materials . Chalcone derivatives, which are α,β-unsaturated ketones, have been investigated for their NLO properties. researchgate.netdntb.gov.uarsc.org this compound can be a precursor to chalcone structures through an elimination reaction to form the α,β-unsaturated ketone, followed by a Claisen-Schmidt condensation with an appropriate aldehyde. These chalcone derivatives can exhibit significant second-order hyperpolarizability, making them suitable for applications in optoelectronics. rsc.org α-Hydroxy ketones, which can be synthesized from α-iodo ketones, are also important precursors for NLO chromophores. researchgate.net

Additionally, α-halo ketones can be used in the synthesis of functional polymers . For example, α-iodo-ε-caprolactone has been synthesized and used in ring-opening polymerization to create functionalized aliphatic polyesters. This demonstrates the potential of incorporating the iodo-ketone functionality into a polymer backbone, which can then be further modified to create materials with specific properties.

While the direct link to organic light-emitting diodes (OLEDs) and conductive polymers is less established, the versatility of α-iodo ketones in organic synthesis suggests potential pathways to the complex aromatic and heterocyclic structures often employed in these materials. wikipedia.orguniss.itrgmcet.edu.inresearchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-1-phenylpropan-1-one, and how can its purity be rigorously validated?

- Methodological Answer : Synthesis typically involves iodination of 1-phenylpropan-1-one using iodine sources (e.g., I₂ with oxidizing agents like HIO₃) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity validation should include:

- Melting Point Analysis : Compare with literature values.

- HPLC/GC-MS : To assess chemical homogeneity .

- Elemental Analysis : Confirm stoichiometric composition.

- ¹H/¹³C NMR : Check for absence of proton signals from starting materials (e.g., unreacted ketone or iodine byproducts) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and C-I stretch at ~500–600 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Look for deshielding of aromatic protons due to the electron-withdrawing iodo group.

- ¹³C NMR : Carbonyl carbon resonance ~200–210 ppm; iodine-induced downfield shifts on adjacent carbons.

- X-ray Crystallography : Resolve bond lengths (e.g., C-I ~2.10 Å) and confirm molecular geometry using software like SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions .

- Basis Sets : Apply polarized basis sets (e.g., 6-31G*) for geometry optimization and LANL2DZ for iodine.

- Transition State Analysis : Locate saddle points using QST2 or NEB methods to model SN2 pathways. Compare activation energies with experimental kinetics .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives across studies?

- Methodological Answer :

- Data Refinement : Use SHELXL’s least-squares refinement to address discrepancies in thermal parameters or occupancy .

- Complementary Techniques : Pair X-ray data with neutron diffraction or solid-state NMR to validate hydrogen bonding or disorder.

- Methodological Audit : Compare experimental conditions (e.g., temperature, crystal mounting) and data-collection protocols. Divergent results often stem from differences in resolution thresholds or refinement constraints .

Q. How can computational models optimize solvent/catalyst systems for this compound in cross-coupling reactions?

- Methodological Answer :

- Solvent Screening : Use COSMO-RS (Conductor-like Screening Model) to predict solvation effects on reaction barriers.

- Catalyst Design : Employ DFT to evaluate ligand-metal interactions (e.g., Pd-catalyzed couplings). Focus on charge transfer and orbital overlap metrics .

- Validation : Cross-reference computed ΔG values with experimental yields under varying conditions (e.g., DMF vs. THF) .

Key Methodological Considerations

- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for supplemental data) .

- Data Contradictions : Address discrepancies by revisiting computational assumptions (e.g., solvent models in DFT) or experimental controls (e.g., purity of reagents) .

- Ethical Rigor : Ensure compliance with institutional review for hazardous materials (e.g., iodine handling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.